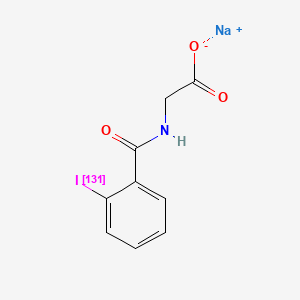

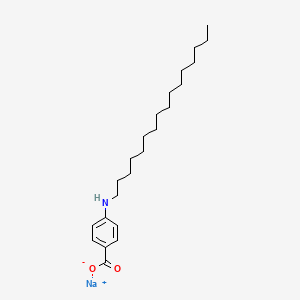

Cetaben sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cetaben Sodium is a sodium salt form of cetaben, a unique, PPARalpha-independent peroxisome proliferator with hypolipidemic activity.

Aplicaciones Científicas De Investigación

Antiatherogenic Activity

Cetaben sodium exhibits antiatherogenic activity. In hypercholesteremic rabbits, this compound at specific dosages reduced plasma cholesterol and aortic sterol accumulation, decreasing the incidence of gross atherosclerotic lesions. This effect may result from direct actions on the aortic wall, as well as vascular effects secondary to hypocholesteremic activity (Katocs & Schaffer, 1982). Additionally, cetaben was found to be effective in reducing the extent and severity of atherosclerosis in cynomolgus monkeys, influencing both circulating blood and arteries (Hollander et al., 1978).

Micellar Solubilization

This compound's solubility was examined in various surfactants and lipid solvents, with findings indicating that its solubility is influenced by pH, surfactant type, concentration, lipid solvent type, and the presence of surfactants or phospholipids (Chow & Sims, 1981).

Effects on Cell Morphology and Vesicle Distribution

This compound induces changes in cell morphology and vesicle distribution. In human hepatoma cells, cetaben treatment correlated with Golgi fragmentation and the appearance of large electron-lucent vesicles. These changes are likely due to alterations in intracellular cholesterol content (Kovacs et al., 2004).

Unique Type of Peroxisome Proliferator

Cetaben represents an exceptional type of peroxisome proliferator, specifically affecting peroxisomes without having a negative influence on peroxisome biogenesis. This was demonstrated through comparative studies with other compounds like clofibric acid (Chandoga et al., 1994).

Influence on Peroxisomal and Mitochondrial Enzymes

Studies have shown that cetaben affects the activities of peroxisomal and mitochondrial enzymes in rat liver. While clofibrate affected both types of enzymes, cetaben specifically increased only peroxisomal enzymes, suggesting its unique role in hypolipidemic activity (Schön et al., 1994).

Comparative Effects with Other Peroxisomal Proliferators

Cetaben and fibrates like clofibric acid were found to influence the activities of peroxisomal enzymes in the liver and kidney of rats differently. Cetaben increased the activities of all investigated peroxisomal enzymes, indicating its atypical peroxisomal proliferating characteristics (Chandoga et al., 1994).

Comparison of Toxicity and Peroxisome Proliferation

A study comparing the toxicity and peroxisome proliferation of cetaben and clofibrate in rats showed that cetaben caused decreases in body weight gain and food consumption at certain dosages, while clofibrate did not have these effects. Both drugs induced comparable increases in liver weight and number of liver peroxisomes (Fort et al., 1983).

Structural Analogues and Hypolipidemic Activity

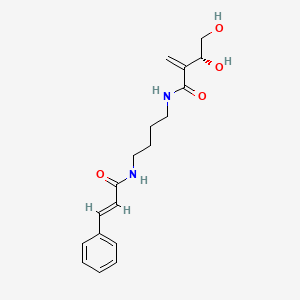

Research on structural analogues of cetaben explored their potential as hypolipidemic agents and inhibitors of fatty acyl-CoA:cholesterol acyltransferase (ACAT). These studies provided insights into structure-activity relationships of cetaben analogues (Albright et al., 1983) and helped identify more active compounds (Devries et al., 1983).

Effects on Hepatoma Cells

Cetaben-induced changes in morphology and peroxisomal enzymes were observed in rat and human hepatoma cell lines, demonstrating cetaben's pleiotropic effects and potential role in peroxisome proliferation (Kovacs et al., 2001).

Propiedades

Número CAS |

64059-66-1 |

|---|---|

Fórmula molecular |

C23H38NNaO2 |

Peso molecular |

383.5 g/mol |

Nombre IUPAC |

sodium;4-(hexadecylamino)benzoate |

InChI |

InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1 |

Clave InChI |

RIEGDRWQKNITRV-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Otros números CAS |

64059-66-1 |

Números CAS relacionados |

55986-43-1 (Parent) |

Sinónimos |

4-(hexadecylamino)benzoic acid 4-(hexadecylamino)benzoic acid, monosodum salt Benzoic acid, 4-(hexadecylamino)-, monosodium salt cetaben cetaben, monosodium salt p-hexadecylaminobenzoate sodium sodium 4-(hexadecylamino)benzoate sodium p-hexadecylaminobenzoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

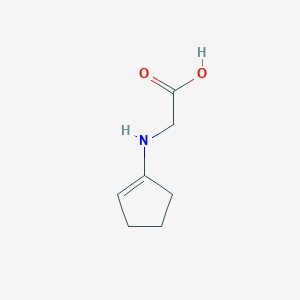

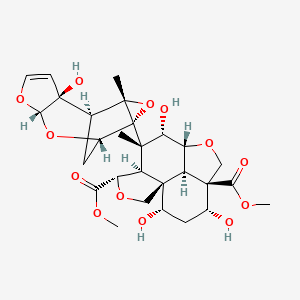

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1262132.png)

![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)